N-(3-{[4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propyl)-3-phenylpropanamide
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Overview
Description
N-(3-{[4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propyl)-3-phenylpropanamide is a complex organic compound that features a pyrimidine ring substituted with tert-butyl and trifluoromethyl groups, linked via a sulfanyl group to a propyl chain, which is further connected to a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propyl)-3-phenylpropanamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-tert-butyl-6-(trifluoromethyl)pyrimidine.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the pyrimidine derivative.
Linking to the Propyl Chain: The propyl chain is attached through an alkylation reaction, using a suitable alkyl halide.
Formation of the Phenylpropanamide Moiety: The final step involves the formation of the amide bond, typically through a condensation reaction between the amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the specific reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structural features.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(3-{[4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propyl)-3-phenylpropanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl and tert-butyl groups can influence the compound’s lipophilicity and binding affinity, affecting its overall activity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-{[4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propyl)-3-phenylpropanamide: Similar compounds include those with variations in the substituents on the pyrimidine ring or the phenylpropanamide moiety.
This compound: Compounds with different alkyl chains or functional groups attached to the sulfanyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which can impart distinct chemical and biological properties. The presence of both trifluoromethyl and tert-butyl groups can enhance its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H26F3N3OS |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[3-[4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropyl]-3-phenylpropanamide |
InChI |
InChI=1S/C21H26F3N3OS/c1-20(2,3)16-14-17(21(22,23)24)27-19(26-16)29-13-7-12-25-18(28)11-10-15-8-5-4-6-9-15/h4-6,8-9,14H,7,10-13H2,1-3H3,(H,25,28) |
InChI Key |
BEDQTJAAVIUUMU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=NC(=N1)SCCCNC(=O)CCC2=CC=CC=C2)C(F)(F)F |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)SCCCNC(=O)CCC2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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